Mass Spectrometric Differentiation: +1.98 Da Mass Shift Enables Precise Quantification as SIL-IS
The target compound incorporates one 13C and one 15N atom, resulting in a molecular weight of 128.10 g/mol, which is +1.98 Da higher than the unlabeled analog (126.12 g/mol) . This mass shift provides a distinct MS signal that can be resolved from endogenous unlabeled material, enabling its use as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification of 5,6-diamino-4-hydroxypyrimidine in complex biological matrices .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 128.10 |
| Comparator Or Baseline | Unlabeled 5,6-Diamino-4-hydroxypyrimidine: 126.12 |
| Quantified Difference | +1.98 Da |
| Conditions | Calculated from molecular formula |
Why This Matters
A +1.98 Da mass shift is sufficient for baseline resolution in modern mass spectrometers, enabling reliable quantitation without isotopic interference from the analyte.
